molecular formula C15H21ClN2O3 B5727996 4-chloro-N,N-diisobutyl-3-nitrobenzamide

4-chloro-N,N-diisobutyl-3-nitrobenzamide

Cat. No.: B5727996
M. Wt: 312.79 g/mol
InChI Key: WVBXRJKHPQYQDJ-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diisobutyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 3-position of the benzene ring, and two isobutyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as enhanced lipophilicity due to the branched alkyl substituents, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

4-chloro-N,N-bis(2-methylpropyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)12-5-6-13(16)14(7-12)18(20)21/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXRJKHPQYQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and molecular properties of 4-chloro-N,N-diisobutyl-3-nitrobenzamide and its analogues:

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Weight Key Features
This compound (Target Compound) Diisobutyl C₁₆H₂₂ClN₂O₃ 333.81 (calc.) High lipophilicity; potential for enhanced membrane permeability.
4-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzamide Isobutyl + sulfone-containing tetrahydrothiophenyl C₁₅H₁₉ClN₂O₅S 374.84 Sulfone group increases polarity; potential for hydrogen bonding.
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 2,3-Dichlorophenyl C₁₃H₇Cl₃N₂O₃ 345.57 Aromatic chlorination enhances electron-withdrawing effects; lower solubility.
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-Acetamidophenyl C₁₅H₁₂ClN₃O₄ 333.73 Acetamido group introduces hydrogen-bonding capacity; improved hydrophilicity.
4-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-nitrobenzamide 4,5-Dimethylthiazole C₁₃H₁₁ClN₄O₃S 338.76 Thiazole ring offers heterocyclic rigidity; potential bioactivity.

Physicochemical Properties

  • Lipophilicity : The diisobutyl groups in the target compound increase logP compared to analogues with polar substituents (e.g., sulfone in or acetamido in ). highlights that chloro and nitro groups generally reduce aqueous solubility, but bulky alkyl chains exacerbate this effect .
  • Solubility : The sulfone-containing analogue (MW 374.84) may exhibit marginally better solubility in polar solvents than the dichlorophenyl derivative due to its sulfone group.
  • Thermal Stability : Nitro and chloro groups typically enhance thermal stability, but steric hindrance from isobutyl groups might reduce melting points compared to planar aromatic substituents .

Research Findings and Trends

Substituent-Driven Solubility : Bulky alkyl groups (e.g., diisobutyl) reduce aqueous solubility, while polar groups like sulfone or acetamido improve it. This trade-off is critical in drug design.

Heterocyclic Enhancements : Thiazole-containing analogues exhibit rigid structures conducive to target binding, suggesting medicinal chemistry applications.

Synthetic Flexibility : The amide bond allows modular synthesis, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.

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